N-benzhydryl-4-phenylpiperazine-1-carboxamide
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Description
“N-benzhydryl-4-phenylpiperazine-1-carboxamide” is a synthetic compound . It has a linear formula of C24H25N3O and a molecular weight of 371.486 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . Another method involved the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a linear formula of C24H25N3O . The structure of a similar compound, a novel 1-benzhydryl piperazine derivative, was confirmed by X-ray diffraction study .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, the synthesis of similar compounds involves reactions such as nucleophilic substitution and aza-Michael addition .Scientific Research Applications
Medical Imaging
N-benzhydryl-4-phenylpiperazine-1-carboxamide derivatives have been explored for their potential in medical imaging. For instance, radioiodinated 1-carboxamidino-4-phenylpiperazine shows promising selectivity for adrenal and myocardial imaging. This compound exhibits high uptake and prolonged retention in the adrenals, making it a potential candidate for adrenomedullary imaging (Hanson, 1982).
Cancer Therapy
In the quest for new anticancer agents, novel homopiperazine derivatives, including those related to this compound, have been synthesized and evaluated. These compounds, particularly 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, have shown promising anticancer activity against a B-cell leukemic cell line, indicating their potential as therapeutic agents (Teimoori et al., 2011).
Synthesis of Novel Compounds
Research has also focused on the synthesis of new compounds structurally related to this compound. For example, benzhydryloxyalkylpiperazines with trivalent functions have been synthesized and exhibit unique nonamphetaminic psychoanaleptic properties, contributing to the diversity of compounds available for further pharmacological evaluation (Buzas et al., 1980).
Enzyme Inhibition
Some derivatives of this compound have been identified as potent inhibitors of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. These inhibitors, such as 2-aryl-1H-benzimidazole-4-carboxamides, have shown significant potency in inhibiting PARP, suggesting their potential in enhancing the efficacy of cancer treatments by modulating DNA repair mechanisms (White et al., 2000).
Properties
IUPAC Name |
N-benzhydryl-4-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c28-24(27-18-16-26(17-19-27)22-14-8-3-9-15-22)25-23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQQKGODKIYMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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